molecular formula C11H14BrNO B8312492 (S)-4-(4-Bromophenyl)-3-methylmorpholine

(S)-4-(4-Bromophenyl)-3-methylmorpholine

Cat. No.: B8312492
M. Wt: 256.14 g/mol
InChI Key: OQYWZPJJSMZRJJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(4-Bromophenyl)-3-methylmorpholine is a chiral morpholine derivative characterized by a bromophenyl substituent at the 4-position and a methyl group at the 3-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks and their ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability . The bromine atom in the para position of the phenyl ring enhances lipophilicity, which may improve membrane permeability and target binding affinity. However, the methyl group at the 3-position introduces steric effects that could influence conformational flexibility and receptor interactions.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(3S)-4-(4-bromophenyl)-3-methylmorpholine

InChI

InChI=1S/C11H14BrNO/c1-9-8-14-7-6-13(9)11-4-2-10(12)3-5-11/h2-5,9H,6-8H2,1H3/t9-/m0/s1

InChI Key

OQYWZPJJSMZRJJ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1COCCN1C2=CC=C(C=C2)Br

Canonical SMILES

CC1COCCN1C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-4-(4-Bromophenyl)-3-methylmorpholine and analogous morpholine derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Evidence Source
This compound 4-Bromophenyl, 3-methyl (S-configuration) ~255.1 (estimated) Bromoaryl, morpholine, methyl Potential CNS activity; chiral specificity -
4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine Benzyl group with 4-bromo-3-methoxy substitution ~340.2 Methoxy, bromoaryl, morpholine Medicinal chemistry; biological activity
4-(4-Bromo-3-fluorophenyl)morpholine 4-Bromophenyl with 3-fluoro substitution ~270.1 Fluoro, bromoaryl, morpholine High electronegativity; safety concerns
9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1) Xanthene core with dithiol and bromophenyl ~463.3 Dithiol, bromoaryl, xanthene IR C=C stretch at 1688 cm⁻¹; synthetic intermediate

Structural and Functional Analysis:

In contrast, the fluorine atom in 4-(4-Bromo-3-fluorophenyl)morpholine introduces electronegativity but reduces steric bulk, which may alter binding kinetics . The methoxy group in 4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine enhances solubility but may reduce metabolic stability due to susceptibility to oxidative demethylation .

The (S)-configuration could confer enantioselective interactions with chiral biological targets, a feature absent in racemic or non-chiral derivatives .

Spectroscopic and Synthetic Differences :

  • Compound B1 () shares a bromophenyl group but features a dithiol-xanthene core, leading to distinct FTIR signatures (e.g., C=C stretch at 1688 cm⁻¹) compared to morpholine-based compounds. This highlights the role of core structure in spectroscopic profiling .

Fluorine’s electronegativity may also influence reactivity and degradation pathways .

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